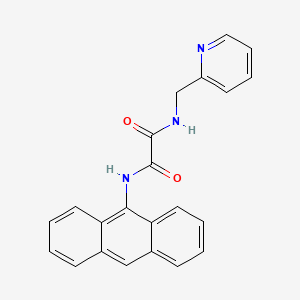

N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |

InChI |

InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |

InChI Key |

ILYOPOVFWZETII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

One of the most common and efficient methods involves the use of oxalyl chloride as the oxalylating agent. The synthetic sequence proceeds typically as follows:

- Step 1: Preparation of the mono-substituted oxalyl chloride intermediate by reacting oxalyl chloride with anthracen-9-yl amine under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane or 1,2-dimethoxyethane.

- Step 2: Subsequent reaction of this intermediate with pyridin-2-ylmethyl amine at room temperature or slightly elevated temperatures (20–40 °C) to afford the target this compound.

This method benefits from high selectivity and yields typically in the range of 70–90%. The reaction is often performed under inert atmosphere (nitrogen or argon) to avoid hydrolysis of oxalyl chloride.

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxalyl chloride + Anthracen-9-yl amine | Dichloromethane or 1,2-dimethoxyethane | 0–5 | 1–2 | 80–90 | Inert atmosphere, dry solvent |

| 2 | Intermediate + Pyridin-2-ylmethyl amine | Same as above | 20–40 | 2–4 | 70–85 | Stirring, inert atmosphere |

Direct Condensation Using Diethyl Oxalate

An alternative approach involves the use of diethyl oxalate as a less reactive but safer oxalylating agent:

- Both amines (anthracen-9-yl amine and pyridin-2-ylmethyl amine) are reacted sequentially or simultaneously with diethyl oxalate in protic solvents such as ethanol or toluene.

- The reaction is generally carried out at room temperature or reflux conditions (20–80 °C) for 12–24 hours.

- The product precipitates out or is isolated by solvent evaporation followed by recrystallization.

This method tends to give moderate to good yields (60–85%) and requires longer reaction times.

Reaction Conditions Summary

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diethyl oxalate + Anthracen-9-yl amine + Pyridin-2-ylmethyl amine | Ethanol/toluene | 20–80 | 12–24 | 60–85 | May require purification by chromatography |

Catalyzed Coupling Reactions

In some cases, copper(I) iodide catalysis with potassium phosphate and ethylenediamine in toluene has been reported for related oxalamide derivatives, enhancing coupling efficiency:

- The catalyst system promotes amidation under reflux conditions (~110 °C) for extended periods (up to 18 hours).

- This method is applicable when one or both amines are less reactive or sterically hindered.

Purification and Characterization

- After synthesis, the crude product is typically purified by recrystallization from ethanol or ethanol/water mixtures.

- Filtration, washing with cold ethanol, and drying under vacuum or mild heating (60–80 °C) are standard.

- Purity is confirmed by chromatographic techniques (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

- Melting points for related oxalamides typically range between 130–175 °C depending on substituents.

Data Table Summarizing Preparation Methods for Oxalamides Related to this compound

| Method | Oxalylating Agent | Amines Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Stepwise amidation | Oxalyl chloride | Anthracen-9-yl amine, pyridin-2-ylmethyl amine | DCM, 1,2-dimethoxyethane | 0–40 | 3–6 | 70–90 | Inert atmosphere, moisture sensitive |

| Direct condensation | Diethyl oxalate | Same as above | Ethanol, toluene | 20–80 | 12–24 | 60–85 | Longer reaction time, safer reagents |

| Catalyzed coupling | Oxalyl chloride or esters | Same as above | Toluene | Reflux (~110) | 18 | 80–90 | CuI catalyst, K3PO4 base, ethylenediamine |

Research Findings and Notes

- The choice of oxalylating agent significantly impacts reaction time, yield, and operational safety.

- Oxalyl chloride provides higher reactivity but requires strict moisture control.

- Diethyl oxalate is safer but slower, suitable for scale-up where safety is a priority.

- Catalytic systems can improve yields and allow milder conditions but add complexity.

- Purification by recrystallization is effective due to the compound’s solid-state properties.

- Analytical data such as NMR, elemental analysis, and melting points are critical for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Variations

The oxalamide scaffold is highly modular, with substituents at N1 and N2 dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Research Findings

Metabolic Stability

- FAO/WHO evaluations indicate that oxalamides with methoxybenzyl groups (e.g., No. 1768) undergo rapid hepatic metabolism without amide bond cleavage, suggesting enzymatic resistance . The anthracene derivative’s bulky aromatic system may further impede hydrolysis, though its metabolic pathway remains unstudied.

Material Science Potential

- The anthracene moiety’s fluorescence and π-stacking capabilities could enable applications in organic electronics or sensors, diverging from food/pharmaceutical uses of other oxalamides .

Biological Activity

N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide, with the CAS number 2611225-94-4, is a synthetic compound notable for its potential biological activities. This compound features a molecular formula of and a molecular weight of 355.39 g/mol. Its structure includes an anthracene moiety and a pyridine ring, which are known to influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing oxalamide linkages exhibit significant anticancer properties. The structural characteristics of this compound suggest potential interactions with various cellular targets, including enzymes involved in cell proliferation and apoptosis.

-

Cytotoxicity Studies :

- In vitro assays have demonstrated that oxalamide derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability post-treatment.

- Preliminary data suggest that this compound may exhibit dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

-

Mechanism of Action :

- The proposed mechanism involves the inhibition of key enzymes like topoisomerase I, which plays a critical role in DNA replication and repair. Molecular docking studies have supported these findings by illustrating favorable binding interactions between the compound and the enzyme's active site.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural elements:

| Structural Feature | Impact on Activity |

|---|---|

| Anthracene moiety | Enhances intercalation with DNA |

| Pyridine ring | Modulates enzyme interactions |

| Oxalamide linkage | Contributes to overall stability and bioactivity |

Toxicity Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. The hazard classification for this compound indicates potential risks:

- Signal Word : Danger

- Hazard Statements :

- H302: Harmful if swallowed

- H319: Causes serious eye irritation

- H372: Causes damage to organs through prolonged or repeated exposure

- H410: Very toxic to aquatic life with long-lasting effects

These findings necessitate careful handling and further investigation into the compound's safety profile.

Study on Anticancer Activity

A recent study explored a series of oxalamide derivatives, including this compound, assessing their antiproliferative effects against various cancer cell lines. The results indicated that:

- Compounds with similar structural frameworks showed promising activity against multiple cancer types.

- Specific modifications to the anthracene or pyridine components could enhance potency.

Enzyme Inhibition Studies

Another research effort focused on evaluating the enzyme inhibition properties of this compound. Findings revealed:

- Significant inhibition of topoisomerase I activity, suggesting its potential as a lead compound in developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step pathway:

Intermediate preparation : Formation of heterocyclic intermediates like pyridin-2-ylmethylamine or anthracen-9-yl derivatives.

Oxalamide core formation : Coupling via oxalyl chloride or activated oxalic acid derivatives under controlled temperatures (e.g., reflux) .

Purification : Chromatography (silica gel or HPLC) or crystallization to achieve >95% purity.

- Optimization : Reaction yields depend on solvent polarity (e.g., dichloromethane for coupling), catalyst use (e.g., DMAP for amidation), and inert atmospheres to prevent oxidation .

Q. What safety protocols are essential when handling this compound in the lab?

- Use fume hoods for dust control.

- Wear nitrile gloves, chemical-resistant suits, and P95 respirators for particulate exposure.

- Store at 2–8°C in airtight containers .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- NMR : 1H/13C NMR identifies aromatic protons (δ 7.5–9.0 ppm for anthracene/pyridine) and amide NH signals (δ 8.5–10.0 ppm).

- IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s conformation and binding to biological targets?

- Structural Insights : X-ray crystallography reveals dihedral angles between anthracene and pyridine rings (e.g., 67–75°), affecting π-π stacking and hydrophobic interactions .

- Computational Modeling : DFT calculations predict binding affinities to receptors like kinase domains, with anthracene enhancing hydrophobic pocket interactions .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

- Case Example : Discrepancies in IC50 values may arise from metabolic instability (e.g., CYP450-mediated oxidation of the oxalamide group).

- Solutions :

- Prodrug design : Mask polar groups (e.g., esterification of amides) to improve bioavailability .

- Metabolite tracking : LC-MS/MS to identify degradation products in plasma .

Q. How can reaction kinetics elucidate the mechanism of oxalamide hydrolysis under physiological conditions?

- Experimental Design :

pH-dependent studies : Monitor hydrolysis rates via UV-Vis at λ = 270 nm (amide bond cleavage) across pH 2–2.

Activation energy : Arrhenius plots using HPLC quantification of degradation products .

- Findings : Hydrolysis accelerates in acidic environments (e.g., lysosomal pH 4.5), suggesting instability in intracellular compartments .

Q. What assays are most effective for evaluating its potential as a kinase inhibitor?

- In vitro :

- Kinase inhibition profiling : Use ADP-Glo™ assay for IC50 determination against a panel of 50+ kinases.

- Cellular assays : Phospho-ERK/STAT3 ELISA in cancer cell lines (e.g., MCF-7) .

- In vivo : Xenograft models with tumor volume reduction metrics (e.g., 40–60% inhibition at 10 mg/kg in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.